molecular formula C8H4BrClN2 B6184063 3-bromo-4-chloro-1,5-naphthyridine CAS No. 2680534-78-3

3-bromo-4-chloro-1,5-naphthyridine

Cat. No. B6184063
CAS RN: 2680534-78-3
M. Wt: 243.5
InChI Key:
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Description

3-Bromo-4-chloro-1,5-naphthyridine, also known as BCN, is a heterocyclic compound with a variety of applications in the field of science. It is a type of nitrogen-containing aromatic compound that is used as a precursor for the synthesis of other compounds and as a building block in the synthesis of more complex molecules. BCN is a versatile and important molecule in the field of organic chemistry and has a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry.

Mechanism of Action

3-bromo-4-chloro-1,5-naphthyridine is a heterocyclic compound that undergoes a variety of reactions. The most common reaction is the substitution reaction, where one or more of the atoms in the molecule are replaced by other atoms. This reaction is used to synthesize other compounds, such as polymers, drugs, and other organic molecules. Other reactions that 3-bromo-4-chloro-1,5-naphthyridine undergoes include nucleophilic substitution, electrophilic substitution, and elimination reactions.
Biochemical and Physiological Effects
3-bromo-4-chloro-1,5-naphthyridine has a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 3-bromo-4-chloro-1,5-naphthyridine also has an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamines, such as serotonin and dopamine. 3-bromo-4-chloro-1,5-naphthyridine has also been shown to have an antifungal effect and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

3-bromo-4-chloro-1,5-naphthyridine has a number of advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and handle. It is also relatively non-toxic and has a low environmental impact. 3-bromo-4-chloro-1,5-naphthyridine also has a low cost and is readily available. However, there are some limitations to the use of 3-bromo-4-chloro-1,5-naphthyridine in laboratory experiments. It has a relatively low solubility in water and is relatively insoluble in organic solvents. Additionally, 3-bromo-4-chloro-1,5-naphthyridine is not very reactive and can be difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of 3-bromo-4-chloro-1,5-naphthyridine. One potential future direction is the use of 3-bromo-4-chloro-1,5-naphthyridine in the synthesis of polymeric materials for use in drug delivery systems. Additionally, 3-bromo-4-chloro-1,5-naphthyridine could be used in the synthesis of polymeric materials for use in tissue engineering applications. 3-bromo-4-chloro-1,5-naphthyridine could also be used in the synthesis of polymeric materials for use in biomedical applications, such as drug delivery systems and tissue engineering. Finally, 3-bromo-4-chloro-1,5-naphthyridine could be used in the synthesis of polymeric materials for use in energy storage applications, such as batteries and fuel cells.

Synthesis Methods

3-bromo-4-chloro-1,5-naphthyridine can be synthesized in a variety of ways. The most common method is the synthesis of 3-bromo-4-chloro-1,5-naphthyridine from the reaction of 4-chloro-1,5-naphthyridine with bromine in acetic acid. This reaction is a substitution reaction and yields 3-bromo-4-chloro-1,5-naphthyridine as the product. Other methods of synthesis include the reaction of 4-chloro-1,5-naphthyridine with an alkyl bromide in acetic acid, the reaction of 4-chloro-1,5-naphthyridine with an alkyl bromide in the presence of a base, and the reaction of 4-chloro-1,5-naphthyridine with an alkyl bromide in the presence of a catalyst.

Scientific Research Applications

3-bromo-4-chloro-1,5-naphthyridine has a wide range of applications in scientific research. It is used as a precursor for the synthesis of other compounds, such as polymers, drugs, and other organic molecules. 3-bromo-4-chloro-1,5-naphthyridine is also used as a building block in the synthesis of more complex molecules. In addition, 3-bromo-4-chloro-1,5-naphthyridine is used in the synthesis of polymers, drugs, and other organic molecules. It has also been used in the synthesis of polymeric materials for use in drug delivery systems and as a starting material for the synthesis of polymeric materials for use in drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-bromo-4-chloro-1,5-naphthyridine can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chloro-5-nitropyridine", "sodium hydroxide", "sodium iodide", "sodium borohydride", "acetic acid", "bromine" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with sodium borohydride in the presence of acetic acid to yield 2-chloro-5-aminopyridine", "Step 2: Halogenation of 2-chloro-5-aminopyridine with bromine to yield 2-bromo-5-chloropyridine", "Step 3: Conversion of 2-bromo-5-chloropyridine to 3-bromo-4-chloro-1,5-naphthyridine through a series of reactions involving sodium hydroxide and sodium iodide as reagents" ] }

CAS RN

2680534-78-3

Product Name

3-bromo-4-chloro-1,5-naphthyridine

Molecular Formula

C8H4BrClN2

Molecular Weight

243.5

Purity

95

Origin of Product

United States

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